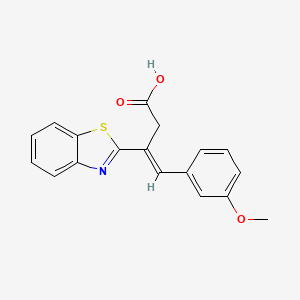

3-(1,3-Benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid

描述

Contextual Significance of Benzothiazole-Based Compounds

Benzothiazoles constitute a class of heterocyclic compounds characterized by a fused benzene and thiazole ring system, distinguished by the presence of sulfur and nitrogen atoms. Their planar aromatic structure enables π-π stacking interactions with biological macromolecules, while the electron-rich thiazole ring facilitates hydrogen bonding and dipole-dipole interactions. These properties underpin their widespread use in medicinal chemistry:

- Pharmacological Versatility : Benzothiazole derivatives exhibit anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. For example, the FDA-approved drug pramipexole (used in Parkinson’s disease) incorporates a benzothiazole-like aminothiazole moiety.

- Privileged Scaffold Status : The benzothiazole nucleus serves as a "molecular passport" for crossing biological barriers, enhancing bioavailability and target engagement.

Table 1 : Key Benzothiazole-Based Drugs and Their Applications

| Compound | Therapeutic Area | Mechanism of Action |

|---|---|---|

| Pramipexole | Parkinson’s Disease | Dopamine D2/D3 Receptor Agonism |

| Zopolrestat | Diabetic Complications | Aldose Reductase Inhibition |

| Lubeluzole | Ischemic Stroke | Sodium/Calcium Channel Modulation |

Historical Development of But-3-enoic Acid Derivatives

But-3-enoic acid derivatives, characterized by a conjugated double bond and carboxylic acid group, emerged in the mid-20th century as intermediates in organic synthesis. Their α,β-unsaturated system enables Michael additions and Diels-Alder reactions, making them valuable for constructing complex molecules. Key milestones include:

- Synthetic Innovations : The Ugi four-component reaction (utilizing maleic anhydride and amines) streamlined the production of functionalized butenoic acid derivatives, as demonstrated in the synthesis of 4-benzothiazol-2-ylamino-4-oxo-2-butenoic acid.

- Biological Relevance : Introduction of aryl substituents (e.g., methoxyphenyl groups) enhanced these compounds’ bioactivity by modulating electronic and steric properties.

Research Trajectory and Contemporary Academic Interest

Recent studies on 3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid focus on its dual functionality:

- Anticancer Potential : The benzothiazole moiety intercalates with DNA, while the methoxyphenyl group induces apoptosis via reactive oxygen species (ROS) generation.

- Antimicrobial Activity : Structural analogs demonstrate MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to membrane disruption and enzyme inhibition.

Computational Advances : Density functional theory (DFT) calculations predict optimal binding conformations with tyrosine kinases and bacterial efflux pumps, guiding rational design.

Theoretical Foundations for Structure-Activity Analysis

The compound’s bioactivity arises from synergistic interactions between its structural domains:

- Benzothiazole Ring :

- Methoxyphenyl Substituent :

- But-3-enoic Acid Chain :

Table 2 : Structural Features and Associated Bioactivities

| Structural Element | Electronic Effects | Biological Impact |

|---|---|---|

| Benzothiazole S Atom | Electrophilic Character | Enzyme Inhibition (e.g., Topoisomerase II) |

| Methoxy Group (-OCH₃) | Electron Donation (+M Effect) | Enhanced Membrane Permeability |

| α,β-Unsaturated Acid | Electron-Withdrawing | ROS Generation via Redox Cycling |

属性

IUPAC Name |

(E)-3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3S/c1-22-14-6-4-5-12(10-14)9-13(11-17(20)21)18-19-15-7-2-3-8-16(15)23-18/h2-10H,11H2,1H3,(H,20,21)/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZMANTZZFBIJO-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C(CC(=O)O)C2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C(\CC(=O)O)/C2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831179 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid typically involves the following steps:

Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by treating 2-aminothiophenol with an appropriate acid chloride under acidic conditions.

Coupling with Methoxyphenyl Group: The benzothiazole derivative is then coupled with a methoxyphenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Introduction of Butenoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

化学反应分析

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Halogenated derivatives, amine or thiol-substituted compounds.

科学研究应用

3-(1,3-Benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Industrial Chemistry: It serves as a precursor for the synthesis of various dyes and pigments used in the textile and printing industries.

作用机制

The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes such as tyrosine kinases and topoisomerases, which are crucial for cell division and DNA replication.

Pathways Involved: It interferes with the signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell proliferation and induction of cell death.

相似化合物的比较

Structural Analogues and Their Key Differences

The following table summarizes structural analogues and their distinguishing features:

Commercial and Pharmacological Relevance

- Commercial Availability : The benzyloxy derivative is marketed as a building block (e.g., by CymitQuimica), priced at €500/250 mg, indicating high demand for benzothiazole-based intermediates .

生物活性

3-(1,3-Benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a benzothiazole ring, a methoxy-substituted phenyl group, and a butenoic acid moiety, which contribute to its interactions with various biological targets.

- Molecular Formula : C18H15NO3S

- Molecular Weight : 325.4 g/mol

- IUPAC Name : (Z)-3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The benzothiazole moiety is known for its capacity to intercalate with DNA, potentially inhibiting enzyme activities crucial for cellular processes. The presence of the methoxy group enhances binding affinity and specificity towards these targets through hydrogen bonding and other non-covalent interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that it possesses significant antimicrobial properties, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions.

- Anticancer Potential : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression .

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation in various models, possibly through the modulation of inflammatory cytokines and pathways .

Structure-Activity Relationship

The structural features of this compound significantly influence its biological activity. The methoxy group enhances lipophilicity, facilitating better membrane permeability compared to structurally similar compounds. This property is critical for its efficacy in biological applications.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(1,3-Benzothiazol-2-yl)-4-phenylbut-3-enoic acid | Lacks methoxy group | May exhibit different binding properties |

| 3-(1,3-Benzothiazol-2-yl)-4-(2-hydroxyphenyl)but-3-enoic acid | Contains hydroxy group instead of methoxy | Hydroxy group affects solubility and reactivity |

| 3-(1,3-Benzothiazol-2-yl)-4-(4-methoxyphenyl)but-3-enoic acid | Methoxy group in a different position | Positioning may influence biological activity |

| 3-(1,3-Benzothiazol-2-yl)-4-(3-hydroxyphenyl)but-3-enoic acid | Hydroxy group instead of methoxy | Alters interaction dynamics with biological targets |

Case Studies

Several studies have documented the biological effects of this compound:

- Antimicrobial Study : A study demonstrated that the compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, showing potential as a therapeutic agent in treating bacterial infections.

- Cancer Cell Line Research : In vitro studies on various cancer cell lines revealed that the compound induced apoptosis and inhibited proliferation in a dose-dependent manner, suggesting its potential as an anticancer drug .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。